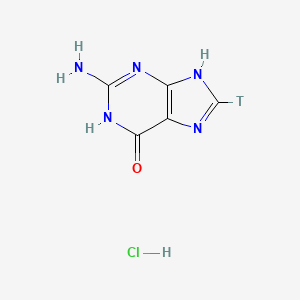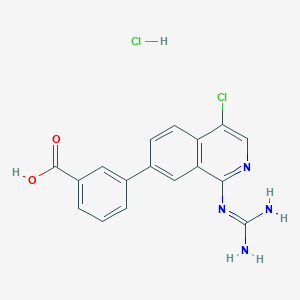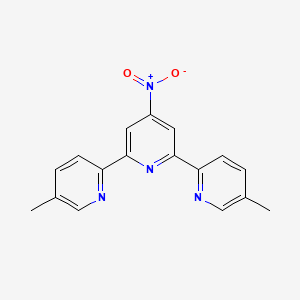
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical properties. It is known for its applications in medicinal chemistry, particularly as a vasodilator and antiarrhythmic agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride involves several steps. One common method includes the reaction of 4-nitro-N-[2-(diethylamino)ethyl]benzamide with sodium tetraphenyl borate in deionized water at room temperature. This reaction forms an ion-associate complex, which is then characterized by various physicochemical methods .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using Pd-containing anion exchangers for the hydrogenation of 4-nitro-N-[2-(diethylamino)ethyl]benzamide. This method is more efficient and yields higher amounts of the desired product under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of Pd-containing catalysts is commonly used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-nitro-N-[2-(diethylamino)ethyl]benzamide primarily yields this compound .
Applications De Recherche Scientifique
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: It is used as a vasodilator and antiarrhythmic agent for treating ventricular arrhythmias.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride involves the inhibition of DNA methyltransferase, which modulates gene expression. It also acts as a sodium channel blocker, which contributes to its antiarrhythmic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Procainamide hydrochloride: Similar in structure and used as an antiarrhythmic agent.
4-Amino-N-(2-diethylaminoethyl)benzamide hydrochloride: Shares similar pharmacological properties.
Uniqueness
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride is unique due to its dual role as a DNA methyltransferase inhibitor and a sodium channel blocker. This combination of properties makes it particularly valuable in both medicinal and biochemical research .
Propriétés
| 62979-77-5 | |
Formule moléculaire |
C14H25Cl2N3 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
2-[amino-(4-methylphenyl)methylidene]azaniumylethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C14H23N3.2ClH/c1-4-17(5-2)11-10-16-14(15)13-8-6-12(3)7-9-13;;/h6-9H,4-5,10-11H2,1-3H3,(H2,15,16);2*1H |
Clé InChI |
UGENXPMPHUHBBV-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC[NH+]=C(C1=CC=C(C=C1)C)N.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





